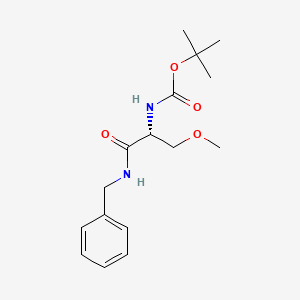

(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

説明

®-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . This compound is an important intermediate in the synthesis of functionalized amino acids and antiepileptic drugs, such as ®-lacosamide .

特性

IUPAC Name |

tert-butyl N-[(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(11-21-4)14(19)17-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWWJSJMNBJIKR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673136 | |

| Record name | tert-Butyl [(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880468-89-3 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880468-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

In a representative procedure, a solution of tert-butyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate (300 g, 1.019 mol) in dichloromethane is cooled to 10–15°C. Potassium hydroxide (102.7 g, 1.834 mol) and dimethyl sulfate (218.38 g, 1.733 mol) are added sequentially, maintaining temperatures below 15°C. The mixture is stirred for 3–5 hours at ambient temperature, yielding the methoxy derivative as an oil with >90% HPLC purity. Key advantages include:

Alternative Phase-Transfer Catalysis

A modified approach uses tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Combining tert-butyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate (50 g) with methyl p-toluenesulfonate (63.5 g) in toluene at −1 to 2°C, followed by aqueous potassium hydroxide addition, achieves 95% HPLC purity and 99.1% chiral purity. This method enhances reaction homogeneity but requires careful pH control during workup.

Carbamate Formation via Mixed Carbonate Activation

A multistep synthesis begins with (R)-2-amino-N-benzyl-3-methoxypropanamide, employing Boc protection under mild conditions.

Stepwise Protection and Coupling

-

Activation : (R)-3-methoxy-2-aminopropanoic acid (0.7 g, 3.2 mmol) in dry THF is treated with N-methylmorpholine (0.43 mL) and isobutyl chloroformate (0.5 mL) at −78°C under argon.

-

Benzylamine coupling : Benzylamine (0.4 mL) is added, with subsequent warming to 30°C for 1 hour.

-

Purification : Column chromatography (petroleum ether/acetone, 85:15) yields 90% pure product as a colorless solid (m.p. 63–64°C).

Critical parameters :

-

Low-temperature activation prevents racemization.

-

Inert atmosphere maintains reagent stability.

Hydrogenolytic Deprotection and Alkylation

Patent US8957252B2 discloses a route featuring hydrogenation and subsequent alkylation:

Key Steps

-

Hydrogenation : (2R)-2-azido-N-benzyl-3-hydroxypropanamide undergoes catalytic hydrogenation (5–10% Pd/C) in ethyl acetate to yield the amine intermediate.

-

Boc protection : Reaction with di-tert-butyl dicarbonate in ethyl acetate at 0–40°C forms the hydroxycarbamate.

-

O-Methylation : As detailed in Section 1.

Advantages :

-

Ethyl acetate as a green solvent alternative.

-

Recyclable palladium catalyst reduces costs.

Acid-Mediated Deprotection and Reprotection

A two-step sequence enables intermediate purification:

Procedure

-

Trifluoroacetic acid (TFA) cleavage : Boc-protected intermediate (0.6 g) in dichloromethane/TFA (3 mL) is stirred overnight at 25°C.

-

Reprotection : The amine is reacted with di-tert-butyl dicarbonate in toluene/Na2CO3, yielding 80% product after chromatography.

Applications :

Comparative Analysis of Methodologies

Industrial-Scale Considerations

The WO2018060781A1 patent emphasizes process improvements for manufacturing:

-

Temperature optimization : Conducting O-methylation at 10–15°C instead of −20°C reduces energy costs.

-

Solvent recycling : Ethyl acetate is recovered via distillation (≤56°C) with 92% efficiency.

-

Crystallization : Final product is crystallized from ethyl acetate/n-heptane (1:1) to achieve >99.5% purity .

化学反応の分析

Types of Reactions

®-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and pH adjustments to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Anticonvulsant Activity

One of the primary applications of (R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is its role as an intermediate in the synthesis of functionalized amino acids and derivatives that exhibit anticonvulsant properties. Research has shown that derivatives of this compound demonstrate broad-spectrum antiseizure efficacy across various acute mouse seizure models, including maximal electroshock and pentylenetetrazole-induced seizures .

A notable case study highlighted the compound's ability to act as a positive allosteric modulator of the glutamate transporter EAAT2, which enhances glutamate uptake in neuronal cultures, potentially leading to reduced seizure activity .

Synthesis of Functionalized Amino Acids

The compound serves as a crucial intermediate in synthesizing functionalized amino acids, which have diverse applications in drug development and therapeutic formulations. The synthesis process often involves reactions with various amines and carbamates under controlled conditions to yield derivatives with enhanced pharmacological properties .

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of (R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has provided insights into how modifications can enhance its efficacy and safety profile as an anticonvulsant agent. Studies have compared the efficacy of this compound with established antiseizure medications like levetiracetam and lacosamide, demonstrating favorable therapeutic windows and reduced side effects .

Case Study 1: Antiseizure Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of (R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate exhibited significant antiseizure activity with minimal central nervous system-related adverse effects. The study involved testing various derivatives on mouse models, showing that certain modifications led to enhanced efficacy without increasing toxicity .

Case Study 2: Pharmacokinetic Profiles

Another investigation focused on the pharmacokinetic profiles of compounds derived from (R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate. The results indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, making these compounds suitable candidates for further clinical development as anticonvulsants .

作用機序

The mechanism of action of ®-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. In the case of its use in antiepileptic drugs, the compound modulates the activity of voltage-gated sodium channels, thereby stabilizing hyperexcitable neuronal membranes and preventing seizures . The exact molecular targets and pathways may vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Some compounds similar to ®-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate include:

®-Lacosamide: An antiepileptic drug that shares a similar structure and mechanism of action.

®-2-(Benzylamino)-1-(methoxymethyl)-2-oxoethylcarbamate: A precursor in the synthesis of the target compound.

Uniqueness

What sets ®-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate apart is its specific configuration and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules . Its unique structure allows for specific interactions with molecular targets, making it an essential component in the development of pharmaceuticals .

生物活性

(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, commonly referred to as Lacosamide impurity A, is a compound of interest primarily due to its role as an intermediate in the synthesis of functionalized amino acids and its association with the pharmaceutical compound Lacosamide, which is used for treating epilepsy and neuropathic pain. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O4

- Molecular Weight : 308.37 g/mol

- CAS Number : 880468-89-3

- Appearance : Off-white solid

(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is known to exhibit biological activity through modulation of sodium channels. Specifically, it enhances the slow inactivation of sodium channels, which is a critical mechanism in the treatment of epilepsy. This property is shared with its parent compound, Lacosamide, which acts as a selective enhancer of the slow inactivation of voltage-gated sodium channels (VGSCs) .

Pharmacological Effects

The compound has demonstrated various pharmacological effects, including:

- Anticonvulsant Activity : Its ability to stabilize neuronal membranes and reduce excitability makes it a candidate for anticonvulsant therapies.

- Neuroprotective Properties : Research indicates that it may provide neuroprotection against excitotoxicity, potentially beneficial in conditions such as neuropathic pain and neurodegenerative diseases .

Study on Sodium Channel Modulation

A study published in Pharmacology Research investigated the effects of (R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate on VGSCs. The findings revealed that the compound significantly increased the slow inactivation of these channels, which correlates with reduced neuronal excitability. The study suggested that this mechanism could be leveraged for developing new anticonvulsant drugs .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that (R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate could mitigate cell death induced by oxidative agents through its antioxidant properties. This suggests potential applications in treating neurodegenerative disorders where oxidative stress plays a critical role .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate?

- The compound has a molecular formula of C₁₆H₂₄N₂O₄ (average mass: 308.378 g/mol) and contains one defined stereocenter at the R-configuration position. The tert-butyl carbamate group, benzylamino moiety, and methoxy substituent contribute to its steric and electronic properties. Stereochemical purity is critical for applications in chiral synthesis, as even minor enantiomeric impurities can skew biological or catalytic activity .

Q. What are the recommended storage and handling protocols for this compound?

- Store refrigerated in tightly closed containers under dry, well-ventilated conditions to prevent hydrolysis or oxidation. Avoid exposure to electrostatic charge by grounding equipment, and use protective eyewear (OSHA-compliant goggles) and gloves during handling. Degradation products (e.g., carbon monoxide, nitrogen oxides) may form under extreme conditions .

Q. What synthetic routes are commonly used to prepare this compound?

- A validated method involves asymmetric Mannich reactions using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to install the R-configuration. For example, N-Boc-protected imines can react with aldehydes in anhydrous acetonitrile under argon, yielding enantioselective products. Propionaldehyde has been used as a nucleophile in such protocols .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity during synthesis?

- Enantioselectivity is enhanced by controlling reaction temperature (e.g., –20°C to 0°C) and using chiral auxiliaries like tert-butyl carbamate. Solvent polarity (e.g., THF vs. acetonitrile) and catalyst loading (1–5 mol%) significantly impact stereochemical outcomes. Post-synthesis analysis via chiral HPLC or polarimetry is recommended to verify ≥95% enantiomeric excess .

Q. What analytical methods are suitable for detecting degradation byproducts?

- Liquid chromatography-mass spectrometry (LC-MS) and ¹H/¹³C NMR are effective for identifying hydrolyzed or oxidized derivatives. For example, tert-butyl group cleavage under acidic conditions generates carboxylic acid intermediates, while methoxy group oxidation forms ketones. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life .

Q. How can experimental designs mitigate sample degradation during long-term studies?

- Continuous cooling (4°C) minimizes thermal degradation of organic moieties. Use inert atmospheres (argon/nitrogen) to prevent oxidation, and add stabilizers like BHT (butylated hydroxytoluene) for free-radical-prone systems. Time-resolved spectroscopic monitoring helps track real-time degradation kinetics .

Q. What strategies improve purification of this compound from complex reaction mixtures?

- Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates the product from unreacted benzylamine or tert-butyl precursors. For crystalline derivatives, trituration with iso-hexane yields high-purity solids. Purity validation via melting point analysis and TLC (Rf = 0.3–0.5 in 3:1 hexane:EtOAc) is advised .

Q. How can researchers study the compound’s role in peptide or prodrug synthesis?

- The tert-butyl carbamate group serves as a protecting group for amines in solid-phase peptide synthesis (SPPS). Deprotection with TFA (trifluoroacetic acid) yields free amines for subsequent coupling. For prodrugs, the methoxy group can be functionalized with esterases or phosphatase-sensitive linkers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。